molecular formula C21H18FN3O6S2 B2893488 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzenesulfonamide CAS No. 941949-71-9

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzenesulfonamide

Cat. No.: B2893488
CAS No.: 941949-71-9
M. Wt: 491.51
InChI Key: FWFMLDUGGHHSLL-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties . The compound also contains a tetrahydroquinoline group, which is a common structure in many biologically active compounds.


Chemical Reactions Analysis

Sulfonamides, such as this compound, can participate in a variety of reactions. They can act as bases, forming sulfonate salts, or as nucleophiles in substitution reactions .


Physical and Chemical Properties Analysis

Based on its structure, we can predict that this compound would likely be solid at room temperature, with a relatively high melting point. It’s likely to be soluble in polar solvents due to the presence of several polar functional groups .

Scientific Research Applications

Antimicrobial Activity and Molecular Docking Study

Another study explored the synthesis of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, showcasing their antimicrobial potency. These compounds exhibited good to potent antimicrobial activity against several bacterial strains and fungi, with sulfonamide derivatives showing notable antifungal properties. Molecular docking studies suggested a strong affinity and orientation of these compounds at the active enzyme site, indicating their potential as antimicrobial agents (Janakiramudu et al., 2017).

Diuretic and Antihypertensive Agents

The pharmacological exploration of quinazoline derivatives as diuretic and antihypertensive agents revealed that specific sulfonamide derivatives synthesized from substituted anthranilic acids derived amino quinazolines showed significant activity. One compound, in particular, stood out for its potent effects, highlighting the therapeutic potential of these molecules in treating hypertension and as diuretic agents (Rahman et al., 2014).

Computational Study of Sulfonamide Molecules

A computational study on newly synthesized sulfonamide molecules, including their structural and electronic properties, revealed insights into their reactivity and interaction with proteins. This study demonstrated the versatility of sulfonamide derivatives in engaging with biological targets, providing a foundation for further drug design and discovery efforts (Murthy et al., 2018).

Intramolecular Substitution for Fluorinated Derivatives

Research into the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution of sulfonamide nitrogens for vinylic fluorines demonstrated the chemical versatility of sulfonamide-containing compounds. This process yields fluorinated derivatives with potential pharmacological applications, showcasing the broad utility of sulfonamide groups in organic synthesis (Ichikawa et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many sulfonamides act as inhibitors of bacterial enzymes, but without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. Without specific toxicity data, it’s difficult to predict the exact hazards associated with this compound .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O6S2/c22-16-7-10-18(11-8-16)33(30,31)24-13-3-4-15-14-17(9-12-19(15)24)23-32(28,29)21-6-2-1-5-20(21)25(26)27/h1-2,5-12,14,23H,3-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFMLDUGGHHSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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